9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane
Description
9,18,27-Triazaheptacyclo[18.7.0.0²,¹⁰.0³,⁸.0¹¹,¹⁹.0¹²,¹⁷.0²¹,²⁶]heptacosane (IUPAC name) is a polycyclic heterocyclic compound with the molecular formula C₂₄H₁₅N₃ and CAS number 109005-10-9 . Its structure comprises a heptacyclic framework with three nitrogen atoms integrated into the ring system, forming a rigid, conjugated aromatic system. This compound is classified under the diindolo[3,2-a:3',2'-c]carbazole family and is primarily used in non-therapeutic research, such as material science or biochemical studies, with a purity requirement of ≥95% .
Properties
Molecular Formula |
C24H39N3 |
|---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane |
InChI |
InChI=1S/C24H39N3/c1-4-10-16-13(7-1)19-22(25-16)20-15-9-3-6-12-18(15)27-24(20)21-14-8-2-5-11-17(14)26-23(19)21/h13-27H,1-12H2 |
InChI Key |
VXDCLEKGOZCBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3C(N2)C4C5CCCCC5NC4C6C3NC7C6CCCC7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane typically involves multi-step organic reactions. The process begins with the preparation of precursor molecules, which are then subjected to cyclization reactions under controlled conditions. These reactions often require the use of catalysts and specific solvents to facilitate the formation of the heptacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying heptacyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: The compound’s unique structure makes it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparison of Functional Group Variants
Substituent-Modified Derivatives
The derivative 9,18,27-Tris(4-piperidin-1-ylbutyl)-9,18,27-triazaheptacyclo[...] introduces bulky piperidinylbutyl groups at the nitrogen positions. This modification likely enhances solubility in polar solvents and alters receptor interaction profiles.
Heteroatom-Diverse Polycyclic Analogs
Oxygen-Rich Analog: 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo[...]
This compound replaces six nitrogen atoms with oxygen, resulting in a molecular formula of C₁₉H₂₇NO₉. The increased oxygen content improves hydrophilicity, as evidenced by its InChIKey descriptor (GXVCDVRALIXBEW-UHFFFAOYSA-N) and calculated exact mass (413.16861 g/mol) . No biological data are reported.
Mixed Heteroatom Systems: 3,11,19-Trioxa-25,26,27-triazatetracyclo[...]
With alternating oxygen and nitrogen atoms (C₂₁H₂₁N₃O₃), this analog demonstrates how heteroatom placement influences ring strain and electronic distribution. Its CAS number (53914-91-3 ) and molecular weight (363.42 g/mol ) are documented, but applications remain unexplored .
Table 2: Heteroatom Comparison of Polycyclic Analogs
Notes on Evidence Limitations
- Data Gaps: Most analogs (e.g., derivatives in , oxygen-rich systems in ) lack experimental validation.
Biological Activity
9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane is a complex polycyclic compound characterized by its unique arrangement of nitrogen and carbon atoms within a highly fused structure. Its molecular formula is C24H15N3 with a molecular weight of approximately 345.13 g/mol. The compound's intricate structure contributes to its distinctive chemical properties and potential applications in medicinal chemistry and materials science.
Chemical Structure
The compound features a tricyclic arrangement with multiple nitrogen heteroatoms that influence its reactivity and biological activity:
- Molecular Formula : C24H15N3
- Molecular Weight : 345.13 g/mol
- Structural Characteristics : Highly fused nitrogen-containing rings
The biological activity of 9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane can be attributed to its ability to interact with various biological macromolecules through its unique structural features:
- Binding Affinity : The compound exhibits significant binding affinity to various biological targets.
- Potential Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties due to its ability to disrupt cellular processes.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that derivatives of triazaheptacyclo compounds demonstrate significant antimicrobial activity against a range of pathogens.
- Anticancer Research : A study focused on the anticancer potential of related compounds found that certain derivatives could inhibit the growth of cancer cells in vitro by inducing apoptosis.
- Mechanistic Studies : Interaction studies have shown that the compound's nitrogen content and polycyclic structure enhance its reactivity with biological targets, potentially leading to novel therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 10-Hydroxybenzo[c]phenanthridine | Polycyclic | Anticancer properties |
| 5H-Diindolo[3',2'-a:3'',2''-c]carbazole | Polycyclic | High thermal stability |
| 9-Phenyl-1-triazaheptacyclo[18..7..0..02..10..03..8..011..19..012..17..022..27]heptacosa | Polycyclic | Unique electronic properties |
Synthesis and Reactivity
The synthesis of 9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane typically involves multi-step organic synthesis techniques that require careful optimization for high purity yields. The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized using strong oxidizing agents.
- Reduction : Reduction reactions can be performed with reducing agents like sodium borohydride.
- Substitution Reactions : Nucleophilic substitutions can occur where functional groups replace existing atoms in the structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
